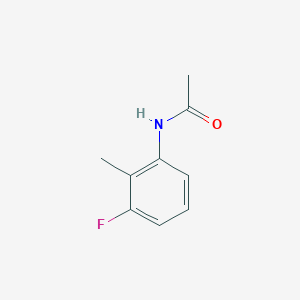

N-(3-fluoro-2-methylphenyl)acetamide

Description

General Overview and Significance of Substituted Acetamides in Organic Synthesis

Substituted acetamides represent a crucial class of organic compounds characterized by the presence of an acetamide (B32628) group (-NHCOCH3) attached to a larger organic framework. This functional group is a cornerstone in organic synthesis due to its versatile reactivity and its prevalence in biologically active molecules. The amide bond is a fundamental linkage in peptides and proteins, and the acetamide moiety itself can influence a molecule's physical and chemical properties, such as its solubility, stability, and ability to participate in hydrogen bonding.

In the realm of medicinal chemistry, the acetamide scaffold is found in a wide array of therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties. researchgate.netresearchgate.net The N-arylacetamide core, in particular, is a common feature in many drug candidates and approved pharmaceuticals. The versatility of the acetamide group allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of lead compounds to enhance efficacy and reduce side effects.

Research Trajectory of N-(3-fluoro-2-methylphenyl)acetamide and Related Fluorinated Arylacetamides

The introduction of fluorine into organic molecules has become a pivotal strategy in modern drug discovery. nih.govtandfonline.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and biological properties of a parent compound. nih.gov These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. tandfonline.comnih.gov

Consequently, the synthesis and investigation of fluorinated arylacetamides have been an active area of research. The strategic placement of fluorine atoms on the aromatic ring can influence the molecule's electronic properties and its interactions with biological systems. While extensive research has been conducted on a variety of fluorinated arylacetamides, the specific research trajectory of this compound appears to be more specialized. Its mention in patent literature, such as US2004/181064 A1, suggests its potential role as a key intermediate in the synthesis of more complex molecules. numberanalytics.com The presence of both a fluorine atom and a methyl group on the phenyl ring provides a unique substitution pattern that can be exploited for further chemical transformations, making it a valuable building block in multi-step synthetic pathways.

The study of such specifically substituted intermediates is crucial as they form the basis for the development of novel compounds with potential applications in pharmaceuticals and materials science. Further research into the reactivity and potential applications of this compound could unveil new avenues for the synthesis of innovative chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWDVKWDDZYKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363403 | |

| Record name | N-(3-fluoro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322-33-8 | |

| Record name | N-(3-fluoro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N 3 Fluoro 2 Methylphenyl Acetamide

Established Synthetic Routes to N-(3-fluoro-2-methylphenyl)acetamide

Two primary methods have been established for the synthesis of this compound: acetylation of the corresponding aniline (B41778) and cobalt-catalyzed C-H methylation.

The most direct and common method for synthesizing this compound is the acetylation of 3-fluoro-2-methylaniline (B146951). This reaction, a type of nucleophilic acyl substitution, involves the reaction of the aniline with an acetylating agent. libretexts.orgvedantu.comdoubtnut.com

Acetic anhydride (B1165640) is a widely used acetylating agent for this transformation. vedantu.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium acetate (B1210297), to neutralize the acetic acid byproduct. libretexts.orgdoubtnut.com The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an acetate ion and forming the stable amide product, this compound. doubtnut.com The reaction can also be performed in acetic acid, which serves as both a reactant and a solvent. nih.gov

Another common acetylating agent is acetyl chloride. This reagent is more reactive than acetic anhydride and the reaction is often performed in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl that is produced. researchgate.net

Table 1: Comparison of Acetylating Agents

| Acetylating Agent | Reaction Conditions | Byproduct | Reactivity |

| Acetic Anhydride | Often requires a base (e.g., pyridine, sodium acetate) or can be run in acetic acid. doubtnut.comnih.gov | Acetic Acid | Moderate |

| Acetyl Chloride | Requires a non-nucleophilic base (e.g., triethylamine). researchgate.net | HCl | High |

An alternative approach to synthesizing this compound involves the regioselective C-H methylation of a precursor molecule. Cobalt-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. rsc.orgnih.gov This method can be applied to anilides, directing the methylation to a specific position on the aromatic ring. rsc.org

Advanced Synthetic Strategies for this compound and its Derivatives

Beyond the primary synthesis of this compound, several advanced synthetic strategies are employed to create a diverse range of derivatives. These methods include nucleophilic substitution, reduction reactions, and palladium-catalyzed cross-coupling.

Nucleophilic substitution reactions are a cornerstone of organic synthesis for creating derivatives of this compound. nih.gov These reactions typically involve the displacement of a leaving group on a modified version of the parent molecule by a nucleophile. For instance, if a halogen atom is introduced onto the acetyl group, creating a 2-halo-N-(3-fluoro-2-methylphenyl)acetamide, this halogen can be readily displaced by various nucleophiles. researchgate.netbldpharm.com

Common nucleophiles include amines, thiols, and alcohols, leading to the formation of new C-N, C-S, and C-O bonds, respectively. researchgate.netnih.gov These reactions are often facilitated by a base to deprotonate the nucleophile, increasing its reactivity. nih.gov The choice of solvent and reaction conditions can significantly influence the outcome and yield of the substitution. rsc.org

Table 2: Examples of Nucleophilic Substitution for Derivatization

| Starting Material | Nucleophile | Product Type |

| 2-Bromo-N-(3-fluoro-2-methylphenyl)acetamide | Amine | 2-Amino-N-(3-fluoro-2-methylphenyl)acetamide derivative |

| 2-Chloro-N-(3-fluoro-2-methylphenyl)acetamide | Thiol | 2-(Thio)-N-(3-fluoro-2-methylphenyl)acetamide derivative |

| 2-Chloro-N-(3-fluoro-2-methylphenyl)acetamide | Alcohol/Phenol | 2-(Oxy)-N-(3-fluoro-2-methylphenyl)acetamide derivative |

The amide functionality of this compound can be reduced to form the corresponding amine, N-ethyl-3-fluoro-2-methylaniline. wikipedia.org This transformation is a key step in the synthesis of various derivatives where the amine group is required.

A powerful reducing agent commonly used for this purpose is lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction typically involves treating the amide with LiAlH₄ in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemistrysteps.com The mechanism involves the nucleophilic attack of a hydride ion from the aluminohydride complex onto the carbonyl carbon of the amide. chemistrysteps.com

Other hydride sources, such as sodium borohydride (B1222165) in mixed solvents, can also be employed for amide reduction. wikipedia.org Catalytic hydrogenation is another method, though it often requires high pressures and temperatures. wikipedia.org

Palladium-catalyzed cross-coupling reactions are a versatile set of tools for the synthesis of analogs of this compound. rsc.orgnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of functional groups onto the aromatic ring.

For example, if a halogen atom is present on the phenyl ring of the acetamide (B32628), it can participate in reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. youtube.com The Suzuki coupling, for instance, would involve the reaction of a bromo-substituted this compound with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. researchgate.net These methods are highly valued for their functional group tolerance and reliability in complex molecule synthesis. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The traditional synthesis of this compound, while effective, often involves reagents and conditions that are not aligned with the principles of green chemistry. The use of hazardous reagents like acetic anhydride and chlorinated solvents, along with the generation of acidic byproducts, presents environmental and safety concerns. Consequently, the application of greener alternatives in amide synthesis is a significant area of research.

Several green chemistry strategies can be applied to the synthesis of this compound to minimize its environmental footprint. These approaches focus on the use of less hazardous reagents, alternative energy sources, and catalysts that can be easily recovered and reused.

One prominent green approach is the use of microwave irradiation to accelerate the reaction. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the N-acetylation of anilines. This technique often allows for solvent-free reactions or the use of more environmentally friendly solvents.

Another key principle of green chemistry is the use of benign catalysts . For the N-acetylation of anilines, researchers have explored various catalysts to replace corrosive acids or bases. For instance, the use of solid acid catalysts or benign Lewis acids like magnesium sulfate (B86663) can offer a milder and more sustainable alternative to traditional methods. These catalysts are often recoverable and reusable, further enhancing the green credentials of the synthesis.

The replacement of hazardous acetylating agents is also a critical aspect. While acetic anhydride is commonly used, its handling and the generation of acetic acid as a byproduct are drawbacks. Greener approaches might involve the use of less reactive but more atom-economical acetylating agents, or the development of catalytic cycles that minimize waste.

Furthermore, solvent selection plays a crucial role in the environmental impact of a chemical process. Traditional syntheses often employ chlorinated solvents, which are toxic and environmentally persistent. Green chemistry encourages the use of safer solvents such as water, ethanol, or even solvent-free conditions where the reactants themselves act as the reaction medium.

The principles of atom economy and waste reduction are central to green chemistry. An ideal synthesis would incorporate all atoms from the starting materials into the final product, generating no waste. While challenging to achieve perfectly, the design of synthetic routes with high atom economy is a primary goal.

The following table summarizes some green chemistry approaches applicable to the synthesis of N-acetanilides, which can be extrapolated for the synthesis of this compound:

| Green Chemistry Principle | Application in N-Aryl Acetamide Synthesis | Potential Benefits |

| Alternative Energy Sources | Microwave-assisted synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions. |

| Use of Catalysis | Employment of solid acids, reusable Lewis acids (e.g., MgSO4), or biocatalysts. | Milder reaction conditions, reduced corrosion, catalyst recyclability. |

| Safer Solvents and Reagents | Replacement of chlorinated solvents with water or ethanol; solvent-free reactions. | Reduced toxicity and environmental impact. |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product. | Minimized waste generation. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the modern imperatives of chemical manufacturing.

Spectroscopic Elucidation and Structural Characterization of N 3 Fluoro 2 Methylphenyl Acetamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within N-(3-fluoro-2-methylphenyl)acetamide. These complementary methods probe the vibrational energy levels of the molecule, offering a unique fingerprint of its structure.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes are expected for the amide linkage, the aromatic ring, and the methyl and fluoro substituents.

N-H Stretching: A prominent absorption band is anticipated in the region of 3200-3400 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amide.

C=O Stretching (Amide I): A strong, sharp absorption band, typically found between 1630 and 1680 cm⁻¹, is indicative of the carbonyl (C=O) stretching vibration of the amide group.

N-H Bending (Amide II): This band, resulting from a combination of N-H in-plane bending and C-N stretching, is expected to appear in the 1510-1570 cm⁻¹ range.

Aromatic C-H Stretching: Absorptions for the aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring usually give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong absorption band in the range of 1000-1400 cm⁻¹.

C-H Bending: Vibrations associated with the methyl group (CH₃) will also be present, including symmetric and asymmetric bending modes.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | >3000 |

| C=O Stretch (Amide I) | 1630-1680 |

| N-H Bend (Amide II) | 1510-1570 |

| Aromatic C=C Stretch | 1450-1600 |

FT-Raman spectroscopy provides complementary information to FT-IR. It involves scattering of monochromatic light from the molecule, where the frequency shifts in the scattered light correspond to the vibrational modes. While polar bonds like C=O show strong IR absorptions, non-polar bonds and symmetric vibrations often yield strong signals in Raman spectra.

For this compound, FT-Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the phenyl ring are typically strong in the Raman spectrum.

C-C and C-H Vibrations: Skeletal vibrations of the carbon framework and C-H bending modes can also be effectively analyzed.

A comparative analysis of both FT-IR and FT-Raman spectra allows for a more comprehensive assignment of the vibrational modes of this compound, aiding in a complete structural confirmation.

Mass Spectrometry (MS) Techniques

No specific mass spectrometry data, including molecular ion peak or fragmentation patterns, for this compound has been found in the surveyed scientific literature.

X-ray Diffraction (XRD) and Crystal Structure Determination

Detailed crystallographic data, which is essential for understanding the three-dimensional arrangement of atoms and molecules within the crystal lattice of this compound, is not publicly available.

Supramolecular Interactions and Crystal Packing Analysis

Without crystal structure data, a detailed analysis of the supramolecular interactions, including hydrogen bonding networks, halogen interactions, and other intermolecular contacts that govern the crystal packing, cannot be performed.

A specific description of hydrogen bonding networks within the crystal structure of this compound is not possible without experimental crystallographic data.

The presence and nature of any halogen-halogen or halogen-π interactions involving the fluorine atom in this compound have not been documented in the scientific literature.

An analysis of intermolecular contacts using Hirshfeld surfaces and the generation of 2D fingerprint plots are contingent on the availability of crystallographic information files (CIF), which are not available for this compound.

Energy Framework Analysis of Crystal Stability

The analysis involves calculating the pairwise interaction energies between a central molecule and its nearest neighbors within a defined cluster, typically using software like CrystalExplorer. scribd.comcrystalexplorer.net The total interaction energy (E_tot) for each pair is dissected into four physically meaningful components: electrostatic (E_ele), dispersion (E_dis), polarization (E_pol), and exchange-repulsion (E_rep) energies, derived from a quantum mechanical model. The total energy is a scaled sum of these components, providing a robust measure of the interaction strength. crystalexplorer.netiucr.org

Electrostatic Energy (E_ele): Represents the classical Coulombic interactions between the charge distributions of the interacting molecules. These are crucial in structures with significant hydrogen bonding or polar functionalities.

Dispersion Energy (E_dis): Accounts for the attractive van der Waals forces arising from instantaneous fluctuations in electron density. These forces are ubiquitous and fundamentally important for the cohesion of molecular crystals. rsc.orgnih.gov

Repulsion Energy (E_rep): Represents the strong, short-range Pauli repulsion that prevents molecules from collapsing into each other.

Polarization Energy (E_pol): A smaller but significant term that accounts for the distortion of a molecule's electron cloud by the electric field of its neighbors.

These calculated energies are then used to generate "energy frameworks," a powerful visualization tool. In these diagrams, the centroids of interacting molecules are connected by cylinders, where the radius of the cylinder is proportional to the magnitude of the interaction energy. crystalexplorer.netrsc.org This provides an immediate visual representation of the anisotropy of the crystal packing. Typically, dispersion frameworks are represented by green cylinders, electrostatic frameworks by red cylinders, and total energy frameworks by blue cylinders, allowing for a clear distinction between the dominant forces stabilizing the crystal structure. crystalexplorer.net

Table 1: Illustrative Interaction Energies for Molecular Pairs in the this compound Crystal.

| Pair | Symm. Op. | r (Å) | E_ele (kJ/mol) | E_dis (kJ/mol) | E_rep (kJ/mol) | E_pol (kJ/mol) | E_tot (kJ/mol) |

| 1 | -x, y+1/2, -z+1/2 | 3.65 | -45.8 | -28.5 | 18.2 | -8.1 | -58.3 |

| 2 | x, y+1, z | 5.12 | -8.2 | -22.4 | 9.5 | -2.6 | -21.9 |

| 3 | -x+1, -y, -z+1 | 5.88 | -4.1 | -15.6 | 5.3 | -1.5 | -14.7 |

| 4 | x-1, y, z | 6.20 | -2.9 | -12.1 | 4.1 | -1.1 | -10.9 |

Note: This table contains hypothetical data for illustrative purposes only, as specific experimental energy framework analysis for this compound is not available in the cited literature. Symm. Op. refers to the symmetry operation relating the interacting molecule to the central molecule, and r is the distance between molecular centroids.

Computational Chemistry and Quantum Mechanical Investigations of N 3 Fluoro 2 Methylphenyl Acetamide

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like N-(3-fluoro-2-methylphenyl)acetamide, which has several rotatable bonds, conformational analysis is performed to identify the most stable conformers and the energy barriers between them.

Density Functional Theory (DFT) has become a primary method in quantum chemistry for the structural prediction of molecules. nih.gov This approach is based on calculating the electron density of a system rather than its complex many-electron wavefunction, making it computationally efficient while maintaining high accuracy. nih.gov For molecules like this compound, DFT calculations are typically performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This is paired with a basis set, for instance, 6-311G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.gov

The optimization process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates to minimize the total electronic energy. researcher.life The result is a stable, optimized structure in the gas phase. nih.gov A subsequent frequency calculation is often performed to confirm that the optimized structure is a true minimum on the potential energy surface, which is verified by the absence of imaginary frequencies. nih.gov This process provides detailed information on bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound.

Ab initio Hartree-Fock (HF) theory is a foundational quantum mechanical method that solves the Schrödinger equation for a molecule without empirical parameters. researchgate.net The HF method approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. nih.gov While DFT methods include electron correlation effects to a certain degree, the HF method neglects them, which can impact the accuracy of the results.

Despite this limitation, HF calculations, often performed with basis sets like STO-3G, are valuable for providing a qualitative understanding of molecular structure and can serve as a starting point for more advanced computational methods. nih.gov In the study of this compound, HF calculations can be used to obtain an initial optimized geometry and to provide a baseline for comparison with results from DFT and experimental data.

Below is an illustrative table showing how such a comparison would be presented for selected parameters of this compound.

| Parameter | Bond | DFT (B3LYP/6-311G(d,p)) | Hartree-Fock (HF/STO-3G) | Experimental (X-ray) |

| Bond Lengths (Å) | C=O | 1.23 | 1.21 | Hypothetical Value |

| C-N (amide) | 1.36 | 1.38 | Hypothetical Value | |

| C-F | 1.35 | 1.34 | Hypothetical Value | |

| Bond Angles (°) | O=C-N | 122.5 | 121.9 | Hypothetical Value |

| C-N-C (phenyl) | 128.0 | 129.1 | Hypothetical Value | |

| C-C-F | 118.5 | 118.7 | Hypothetical Value |

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods provide profound insights into the electronic structure, which governs the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. malayajournal.orgnih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov The energies of the HOMO and LUMO are also used to calculate other important quantum chemical parameters such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ), and global hardness (η). nih.govresearchgate.net DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals for this compound. nih.gov

The following table presents typical values for FMO analysis that would be expected for a molecule like this compound, based on computational studies of related compounds.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.31 nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.27 nih.gov |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.04 nih.gov |

| Ionization Potential | I | -EHOMO | 5.31 |

| Electron Affinity | A | -ELUMO | 0.27 |

| Global Hardness | η | (I - A) / 2 | 2.52 |

| Electronegativity | χ | (I + A) / 2 | 2.79 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. malayajournal.orgxisdxjxsu.asia The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. malayajournal.org These areas are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as hydrogen atoms bonded to electronegative atoms. researchgate.net Green regions represent neutral or non-polar areas. malayajournal.org For this compound, an MEP map would likely show a strong negative potential (red) around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the amide hydrogen, highlighting its donor capability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.govresearchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A typical NBO analysis for an acetamide (B32628) derivative would investigate the stabilization energies (E(2)) associated with intramolecular charge transfer between filled (donor) and empty (acceptor) orbitals. For instance, studies on similar molecules often reveal significant interactions involving the lone pair electrons on the nitrogen and oxygen atoms and the antibonding orbitals of the carbonyl group and the phenyl ring. These interactions are crucial for understanding the molecule's stability, conformation, and electronic structure. Without a specific study on this compound, quantitative data on these charge delocalization effects remains unavailable.

Global and Local Reactivity Descriptors (Fukui Functions)

For a molecule like this compound, Fukui functions would pinpoint which atoms on the phenyl ring and the acetamide group are most susceptible to reaction. The fluorine and methyl substituents, along with the amide group, would significantly influence the charge distribution and, consequently, the reactive sites. While studies on other acetamides have successfully used Fukui functions to understand their chemical behavior, specific calculations are required to determine these properties for the title compound. nih.govpnrjournal.com

Theoretical Vibrational and Electronic Spectra Prediction

Quantum chemical calculations are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net By calculating the harmonic frequencies of the normal modes of vibration, a theoretical spectrum can be generated. This theoretical spectrum is an invaluable tool for assigning the vibrational modes observed in experimental spectra.

For this compound, key vibrational modes would include the N-H stretch, C=O stretch (Amide I band), and N-H bend coupled with C-N stretch (Amide II band). The frequencies of these modes are sensitive to the electronic environment, and the fluoro and methyl substituents would influence their positions. While general frequency ranges for these groups are known, precise theoretical values for this specific molecule are absent from the literature. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This analysis provides information on the electronic transitions between molecular orbitals, including their excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities.

The UV-Vis spectrum of this compound would be characterized by π→π* and n→π* transitions associated with the phenyl ring and the amide group. The analysis would also involve examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as the energy gap between them is a critical parameter for determining the molecule's electronic properties and reactivity. nih.gov Without specific TD-DFT calculations, the absorption maxima and optical band gap for this compound cannot be reported.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The investigation of non-linear optical (NLO) properties is a key area of materials science, with applications in optoelectronics and photonics. nih.govrsc.org Computational methods can predict NLO properties by calculating the first-order hyperpolarizability (β), a measure of the second-order NLO response. researchgate.net Molecules with large hyperpolarizability values are promising candidates for NLO materials.

The NLO properties of aromatic amides are influenced by intramolecular charge transfer, often between electron-donating and electron-accepting parts of the molecule. The specific arrangement of the fluoro, methyl, and acetamide groups on the phenyl ring would determine the magnitude of the dipole moment and the hyperpolarizability of this compound. While theoretical studies have identified other organic molecules with significant NLO responses, a computational evaluation for this particular compound has not been reported. nih.govrsc.org

Structure Reactivity and Structure Property Relationships in N 3 Fluoro 2 Methylphenyl Acetamide and Analogs

Influence of Halogenation and Methylation on Amide Functional Group Chemistry

The chemical nature of the amide functional group in N-aryl acetamides is significantly modulated by the presence of halogen and methyl substituents on the aromatic ring. These modifications can alter the electron density, bond lengths, and steric hindrance around the amide linkage, thereby affecting its reactivity in reactions such as hydrolysis and N-methylation.

Halogenation, particularly with an electronegative atom like fluorine, can withdraw electron density from the aromatic ring through inductive effects. This electron-withdrawing effect can influence the reactivity of the amide group. For instance, in the context of N-aryl amides, regioselective ortho-halogenation is a critical transformation as it provides a versatile synthetic handle for further functionalization, often impacting the physiological and biological properties of the molecule. nih.gov Traditional electrophilic aromatic halogenation of N-aryl amides often leads to a mixture of ortho and para products, highlighting the directing effects of the amide group. nih.gov

Methylation introduces both steric and electronic effects. A methyl group is generally considered electron-donating through hyperconjugation, which can increase the electron density on the aromatic ring. The position of the methyl group is crucial; an ortho-methyl group, as seen in N-(3-fluoro-2-methylphenyl)acetamide, can exert significant steric hindrance around the amide nitrogen. This steric bulk can influence the accessibility of the amide for reactions. For example, studies on the hydroamidation of various acetamides have shown that introducing two ortho-methyl groups can enhance the reactivity of the N-H bond, contrary to what might be expected from steric hindrance alone. georgiasouthern.edu

The N-methylation of amides is a key structural modification in medicinal chemistry. nih.govresearchgate.net The acidity of the N-H proton in an amide is a critical factor in its ability to undergo methylation. The electronic nature of the aryl substituents plays a role in modulating this acidity. While sulfonamides, which are more acidic than benzamides, can undergo multiple methylations, the methylation of amides can be controlled to achieve monomethylation. nih.govresearchgate.net The use of specific methylating agents like phenyl trimethylammonium iodide has been shown to be effective for the monoselective N-methylation of amides with high functional group tolerance. nih.govresearchgate.net

The interplay between halogenation and methylation in a molecule like this compound is complex. The electron-withdrawing fluorine atom at the meta position and the electron-donating, sterically bulky methyl group at the ortho position create a unique electronic and steric environment that fine-tunes the reactivity of the amide functional group.

Stereochemical Considerations and Chiral Centers

This compound, in its ground state, does not possess any chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups. The acetamide (B32628) group and the substituted phenyl ring are achiral moieties.

However, the concept of atropisomerism can be relevant in ortho-substituted N-aryl systems. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In the case of this compound, the single bond connecting the nitrogen of the amide to the phenyl ring is the bond of interest. The presence of the ortho-methyl group could potentially restrict the free rotation around this C-N bond.

For atropisomerism to occur and for stable, isolable enantiomers to exist at room temperature, the rotational energy barrier must be sufficiently high (typically > 23 kcal/mol). The size of the ortho substituent is a critical factor in determining the height of this barrier. While a methyl group does introduce some steric hindrance, it is generally not large enough on its own to create a rotational barrier high enough for stable atropisomers of N-aryl acetamides at room temperature.

It is important to note that while the parent compound is achiral, derivatives of N-aryl acetamides can be designed to incorporate chiral centers. For instance, substitution on the acetyl group of the acetamide could introduce a chiral carbon. An example from the broader class of acetamides is fluoroacetamide, which is acetamide substituted with a fluorine atom at the C-2 position. nih.gov While this specific example does not create a chiral center, modifications at this position could.

Impact of Substituent Position and Electronic Effects on Chemical Reactivity

In this compound, the substituents are a fluorine atom at the 3-position (meta) and a methyl group at the 2-position (ortho).

Electronic Effects:

Fluorine (meta-position): Fluorine is a highly electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I). When placed at the meta position, its influence is primarily inductive, as resonance effects are generally weaker at this position. This inductive withdrawal of electron density makes the aromatic ring more electron-deficient.

Methyl (ortho-position): A methyl group is electron-donating through hyperconjugation and a weak inductive effect (+I). This donation of electron density can partially counteract the withdrawing effect of the fluorine.

The net electronic effect on the reactivity of the amide group is a combination of these opposing influences. For reactions involving nucleophilic attack on the carbonyl carbon of the amide, such as hydrolysis, the electron-withdrawing fluorine would be expected to increase the electrophilicity of the carbonyl carbon, thus accelerating the reaction. acs.org Conversely, the electron-donating methyl group would decrease this electrophilicity. Computational studies on the alkaline hydrolysis of para-substituted N-phenylacetamides have shown a good correlation between the reaction's energy barrier and the Hammett σ constants of the substituents. acs.org

Steric Effects:

The ortho-methyl group introduces significant steric hindrance around the amide linkage. This steric bulk can impede the approach of reagents to the amide nitrogen and the carbonyl carbon. For instance, in reactions like hydrolysis, the steric hindrance from the ortho-methyl group could slow down the rate of reaction by making the transition state less accessible. nih.gov Studies on the hydrolysis of N-acylimidazoles have shown that steric effects can significantly influence reaction rates. nih.gov

Comparative Analysis of this compound with Related Acetamide Scaffolds

To understand the unique properties of this compound, it is instructive to compare it with other acetamide scaffolds. This comparative analysis highlights the specific contributions of the fluorine and methyl substituents at their respective positions.

| Compound | Key Structural Features | Expected Impact on Reactivity |

| N-phenylacetamide | Unsubstituted phenyl ring. | Serves as a baseline for electronic and steric effects. |

| N-(2-methylphenyl)acetamide | Ortho-methyl group. | Increased steric hindrance around the amide. Weak electron-donating effect. |

| N-(3-fluorophenyl)acetamide | Meta-fluoro group. | Strong electron-withdrawing inductive effect, increasing carbonyl electrophilicity. |

| This compound | Ortho-methyl and meta-fluoro groups. | A combination of steric hindrance from the methyl group and electron withdrawal from the fluorine atom. |

| N-(4-fluorophenyl)acetamide | Para-fluoro group. | Strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. |

This table is based on general principles of organic chemistry and may not reflect the outcomes of all possible reactions.

Comparison with N-phenylacetamide: The unsubstituted N-phenylacetamide provides a benchmark. The introduction of substituents on the phenyl ring, as in this compound, significantly alters the electronic and steric landscape.

Impact of the Ortho-Methyl Group: Comparing this compound with N-(3-fluorophenyl)acetamide isolates the effect of the ortho-methyl group. The primary difference would be the introduction of steric hindrance in the former, which would likely decrease the rate of reactions where the transition state is sterically demanding.

Impact of the Meta-Fluoro Group: A comparison with N-(2-methylphenyl)acetamide highlights the role of the meta-fluoro substituent. The fluorine atom's strong inductive electron withdrawal would make the carbonyl carbon of this compound more electrophilic and the amide N-H proton more acidic compared to N-(2-methylphenyl)acetamide.

Comparison with Isomeric Compounds: The reactivity of this compound would also differ from its isomers, such as N-(4-fluoro-2-methylphenyl)acetamide or N-(5-fluoro-2-methylphenyl)acetamide. The position of the fluorine atom relative to the amide group dictates the balance of inductive and resonance effects, leading to different reactivity profiles. For instance, a para-fluoro substituent would exert both a strong inductive and a weak resonance effect, which could lead to different reaction kinetics compared to the meta-fluoro substituent.

In the broader context of acetamide-containing scaffolds, modifications can be made to the acetyl group as well. For example, chloroacetamides are known to be more reactive electrophiles than their acetamide counterparts. researchgate.net The reactivity of these compounds can be tuned by introducing different substituents, as seen in α-sulfamate acetamides, which have been developed as less reactive alternatives to chloroacetamides. researchgate.netacs.org

Ultimately, the specific arrangement of the fluoro and methyl groups in this compound creates a distinct chemical entity whose reactivity is a nuanced balance of steric and electronic factors.

Advanced Research Directions and Future Perspectives for N 3 Fluoro 2 Methylphenyl Acetamide

Exploration of Novel Synthetic Pathways and Catalytic Systems

The conventional synthesis of N-(3-fluoro-2-methylphenyl)acetamide typically involves the acylation of 3-fluoro-2-methylaniline (B146951) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. While effective for laboratory-scale synthesis, researchers are actively exploring more advanced and efficient methods, particularly those employing novel catalytic systems.

One promising area of investigation is the application of palladium-catalyzed cross-coupling reactions . An advanced synthetic route involves the preparation of an iodinated intermediate, such as N-(3-fluoro-5-iodo-2-methylphenyl)acetamide, which can then undergo various palladium-catalyzed reactions to introduce a wide range of functional groups. This approach offers a convergent and flexible strategy for creating diverse analogues of the parent compound. Modern palladium catalysts, featuring sophisticated phosphine (B1218219) ligands, are being explored to enhance reaction efficiency, broaden the substrate scope, and perform these transformations under milder conditions.

Furthermore, the field of biocatalysis presents an intriguing frontier for the synthesis of N-aryl acetamides. Enzymes, such as amidases or engineered ligases, could offer highly selective and environmentally benign alternatives to traditional chemical methods. Research in this area would focus on identifying or engineering enzymes capable of catalyzing the amidation of 3-fluoro-2-methylaniline with high efficiency and specificity, potentially reducing the need for protecting groups and minimizing waste.

Below is a comparative table of potential synthetic strategies:

| Synthetic Strategy | Catalyst/Reagent Examples | Key Advantages | Research Focus |

| Advanced Palladium-Catalyzed Cross-Coupling | PdCl2, Buchwald-Hartwig amination catalysts | High functional group tolerance, convergent synthesis | Development of more active and stable catalysts, expansion to a wider range of coupling partners. |

| Biocatalysis | Immobilized amidases, engineered ligases | High selectivity, mild reaction conditions, environmentally friendly | Enzyme screening and protein engineering for improved substrate specificity and catalytic efficiency. |

| Flow Chemistry | Packed-bed reactors with solid-supported catalysts | Improved safety, scalability, and process control | Optimization of reaction conditions in continuous flow systems for large-scale production. |

Development of Advanced Spectroscopic and Computational Models

A thorough understanding of the molecular structure and electronic properties of this compound is crucial for predicting its reactivity and interactions. Advanced spectroscopic techniques and computational modeling are pivotal in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, is a powerful tool for characterizing fluorinated compounds. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing valuable insights into intermolecular and intramolecular interactions. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to unambiguously assign all proton, carbon, and fluorine signals and to elucidate the compound's solution-state conformation.

Computational chemistry , primarily through Density Functional Theory (DFT) , offers a theoretical framework to complement experimental data. DFT calculations can be used to predict a wide range of molecular properties, including:

Optimized molecular geometry: Providing theoretical bond lengths and angles for comparison with crystallographic data.

Vibrational frequencies: Aiding in the assignment of experimental Infrared (IR) and Raman spectra.

NMR chemical shifts: Assisting in the interpretation of complex NMR spectra.

Frontier Molecular Orbitals (HOMO-LUMO): Giving insights into the molecule's electronic transitions and reactivity.

Molecular Electrostatic Potential (MESP): Mapping the charge distribution to predict sites for electrophilic and nucleophilic attack.

The following table summarizes key parameters that can be investigated through a combined spectroscopic and computational approach:

| Parameter | Experimental Technique | Computational Method | Information Gained |

| Molecular Structure | X-ray Crystallography | DFT Geometry Optimization | Bond lengths, bond angles, and dihedral angles in the solid state and gas phase. |

| Vibrational Modes | FTIR, Raman Spectroscopy | DFT Frequency Calculations | Assignment of characteristic vibrational bands (e.g., C=O stretch, N-H bend). |

| Electronic Transitions | UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Prediction of absorption maxima and electronic excitation energies. |

| Chemical Environment | ¹H, ¹³C, ¹⁹F NMR | GIAO method for NMR shielding | Detailed information on the electronic environment of each nucleus. |

Strategies for Targeted Derivatization and Functionalization

To explore and expand the potential applications of this compound, strategies for its targeted derivatization and functionalization are being actively investigated. These strategies aim to introduce new functional groups at specific positions on the molecule to modulate its physicochemical and biological properties.

A key approach for the functionalization of the aromatic ring is directed ortho-metalation (DoM) . In this strategy, a directing group on the aromatic ring guides the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. The resulting lithiated species can then react with a variety of electrophiles to introduce a wide range of substituents. For this compound, the acetamido group can potentially act as a directing group, facilitating functionalization at the C6 position.

Another powerful technique is C-H activation , which involves the direct functionalization of carbon-hydrogen bonds. This rapidly evolving field offers the potential to introduce new functional groups without the need for pre-functionalized starting materials. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are being developed to selectively activate specific C-H bonds on aromatic rings. For this compound, C-H activation could potentially be directed to various positions on the phenyl ring, offering a versatile tool for creating a library of novel derivatives.

The following table outlines potential derivatization strategies and the types of functional groups that could be introduced:

| Derivatization Strategy | Potential Target Position | Electrophiles/Reagents | Introduced Functional Groups |

| Directed ortho-Metalation (DoM) | C6 (ortho to acetamido) | Alkyl halides, aldehydes, ketones, CO₂, disulfides | Alkyl, hydroxylalkyl, carboxyl, thioalkyl groups. |

| C-H Activation | C4, C5, C6 | Aryl halides, alkenes, alkynes | Aryl, alkenyl, alkynyl groups. |

| Electrophilic Aromatic Substitution | C4, C6 | Nitrating agents, halogenating agents | Nitro, halogen groups. |

The continued exploration of these advanced research directions promises to significantly expand our understanding and the potential applications of this compound, paving the way for the development of new materials and molecules with tailored properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(3-fluoro-2-methylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of arylacetamides typically involves nucleophilic substitution or condensation reactions. For example, chloroacetamide intermediates can react with substituted anilines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to form the acetamide bond . Optimization may include adjusting stoichiometry, reaction time (e.g., 12–24 hours), and temperature (60–100°C). Purity is often confirmed via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized by NMR (¹H/¹³C) and mass spectrometry .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL. Hydrogen-bonding networks and torsion angles are analyzed to confirm molecular geometry . The SHELX suite is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., ³JHF for fluorine proximity) and DEPT experiments to distinguish CH₃/CH₂ groups .

- FTIR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- MS : High-resolution ESI-MS validates the molecular ion ([M+H]⁺). Discrepancies between experimental and theoretical values (e.g., isotopic patterns) are resolved via isotopic distribution simulations .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state packing of this compound?

- Methodological Answer : SC-XRD reveals motifs such as N–H···O=C hydrogen bonds forming dimers or chains. Graph-set analysis (Bernstein notation) classifies these interactions (e.g., R₂²(8) motifs). Fluorine’s electronegativity may induce C–H···F interactions, while methyl groups contribute to van der Waals packing. Compare with analogs (e.g., N-(4-chlorophenyl)acetamide) to assess fluorine’s steric/electronic effects .

Q. What computational methods are suitable for predicting the electronic properties (e.g., HOMO-LUMO gaps, MESP) of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals, electrostatic potential (MESP) surfaces, and Fukui indices for nucleophilic/electrophilic sites. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validate theoretical bond lengths/angles against SC-XRD data .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., cytotoxicity) for structurally similar acetamides?

- Methodological Answer :

- Assay Standardization : Use the MTT assay ( ) with controlled cell lines (e.g., HeLa or MCF-7), ensuring consistent incubation times (24–48 hours) and DMSO concentrations (<0.1% for solubility).

- SAR Analysis : Compare substituent effects (e.g., fluoro vs. chloro groups) on IC₅₀ values. For instance, fluorinated analogs may exhibit enhanced membrane permeability due to lipophilicity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data, accounting for variables like cell passage number and serum concentration .

Q. What strategies mitigate challenges in crystallizing this compound for SC-XRD studies?

- Methodological Answer :

- Solvent Screening : Test slow evaporation in binary solvents (e.g., chloroform/methanol) to induce nucleation.

- Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (4°C to room temperature).

- Additives : Introduce trace co-solvents (e.g., DMSO) or polymers (PEG) to modify crystal growth kinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bond lengths or angles for this compound?

- Methodological Answer : Cross-validate experimental (SC-XRD) and computational (DFT) bond parameters. For example, C–F bond lengths in fluorinated aromatics typically range from 1.34–1.38 Å. Outliers may arise from thermal motion (high ADP values) or resolution limits (>0.8 Å). Use the Cambridge Structural Database (CSD) to benchmark against analogous structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.